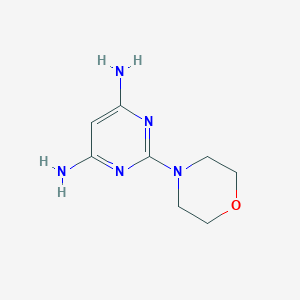![molecular formula C12H13F3 B051244 2-甲基-4-[(3-三氟甲基)苯基]-1-丁烯 CAS No. 113947-87-8](/img/structure/B51244.png)
2-甲基-4-[(3-三氟甲基)苯基]-1-丁烯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds structurally related to 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene involves several steps. One approach includes the enynylation of 2-iodo-4-(phenylchalcogenyl)-1-butenes derived from methylenecyclopropanes, catalyzed by Pd(OAc)2, leading to conjugated dienynes or trienynes without the need for phosphine ligand or copper salt (Shi, Liu, & Tang, 2005). Another synthesis route involves the preparation of 1-Ethoxy-3-trifluoromethyl-1,3-butadiene derivatives, accessible from trifluoroacetic acid, and engaging in Diels-Alder reactions to yield functionalized (trifluoromethyl)benzenes and -pyridines (Volle & Schlosser, 2002).
Molecular Structure Analysis
The molecular structure of compounds related to 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene can be analyzed through reactions like the stereospecific addition to π-bonds, leading to various cyclic and acyclic structures depending on the reactants and conditions employed (Kinjo et al., 2007).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including Diels-Alder reactions, leading to a variety of products with different functional groups. The electron-rich and electron-poor nature of the dienes derived from these compounds play a crucial role in their reactivity and the types of products formed (Kamaldeep, Hwang, Choi, & Jeong, 2009).
科学研究应用
-
Synthesis and application of trifluoromethylpyridines in agrochemical and pharmaceutical industries
- Application: Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
- Method: The synthesis and applications of TFMP and its derivatives involve various chemical reactions .
- Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods
- Application: Flutamide, an anti-androgen therapy for men with advanced prostate cancer, undergoes extensive first-pass metabolism in the liver, producing several metabolites .
- Method: The drug and its metabolites were quantitatively analyzed in pure form, human urine, and plasma samples using two chromatographic methods, HPTLC and HPLC–DAD .
- Results: The methods were validated following FDA guidelines and USP recommendations .
-
Synthesis of 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine
-
Regulation of Central Inflammation
- Application: Certain compounds can play an important role in the regulation of central inflammation and can also be used to control brain inflammation processes .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of this application are not specified in the source .
-
Synthesis and application of trifluoromethylpyridines in agrochemical and pharmaceutical industries
- Application: Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
- Method: The synthesis and applications of TFMP and its derivatives involve various chemical reactions .
- Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
Regulation of Central Inflammation
- Application: Certain compounds can play an important role in the regulation of central inflammation and can also be used to control brain inflammation processes .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of this application are not specified in the source .
未来方向
属性
IUPAC Name |
1-(3-methylbut-3-enyl)-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3/c1-9(2)6-7-10-4-3-5-11(8-10)12(13,14)15/h3-5,8H,1,6-7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQLWCTYUZDTHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC(=CC=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641208 |
Source


|
| Record name | 1-(3-Methylbut-3-en-1-yl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene | |
CAS RN |
113947-87-8 |
Source


|
| Record name | 1-(3-Methylbut-3-en-1-yl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

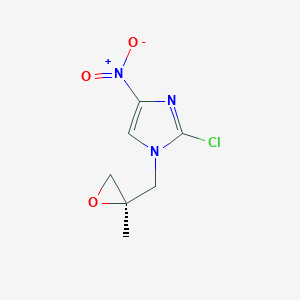
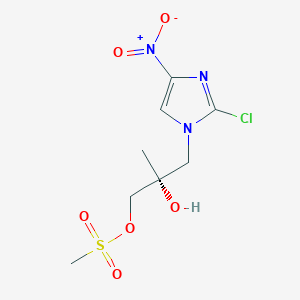
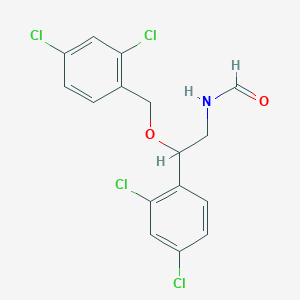
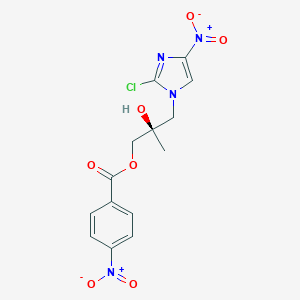
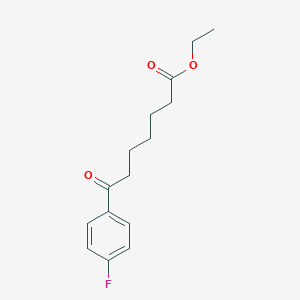
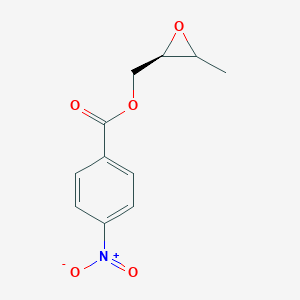
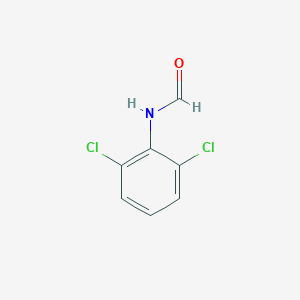
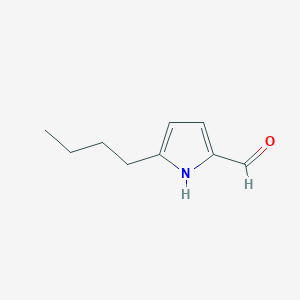
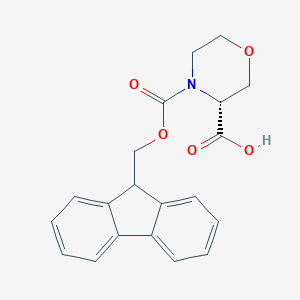
![Methyl [2-(3-buten-1-yloxy)ethyl]carbamate](/img/structure/B51182.png)
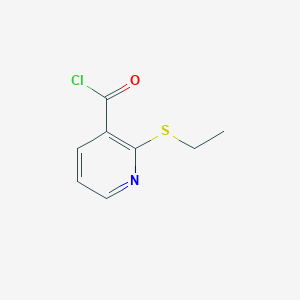
![Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B51189.png)
